molecular formula C17H16N2O5 B15160765 N,N'-Bis(3-acetyl-4-hydroxyphenyl)urea CAS No. 142154-34-5

N,N'-Bis(3-acetyl-4-hydroxyphenyl)urea

Cat. No.: B15160765
CAS No.: 142154-34-5
M. Wt: 328.32 g/mol
InChI Key: BTZQESCNVLSODQ-UHFFFAOYSA-N
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Description

N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea is an organic compound characterized by the presence of two acetyl and two hydroxyphenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and scalability. The reaction proceeds efficiently, yielding high-purity products through simple filtration or routine extraction procedures .

Industrial Production Methods

Industrial production of N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea follows similar principles, focusing on resource-efficient and environmentally friendly processes. The use of water as a solvent and the avoidance of hazardous reagents make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The acetyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and acetyl groups enable it to form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea is unique due to its combination of acetyl and hydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

142154-34-5

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

1,3-bis(3-acetyl-4-hydroxyphenyl)urea

InChI

InChI=1S/C17H16N2O5/c1-9(20)13-7-11(3-5-15(13)22)18-17(24)19-12-4-6-16(23)14(8-12)10(2)21/h3-8,22-23H,1-2H3,(H2,18,19,24)

InChI Key

BTZQESCNVLSODQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)O)C(=O)C)O

Origin of Product

United States

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